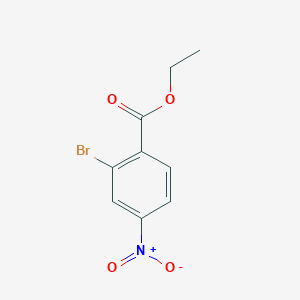

Ethyl 2-bromo-4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFRHNVPASRWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of Ethyl 2 Bromo 4 Nitrobenzoate

Nucleophilic Substitution Reactions on the Aromatic Ring

The presence of strong electron-withdrawing groups dramatically influences the reactivity of the aromatic ring in Ethyl 2-bromo-4-nitrobenzoate, making it susceptible to nucleophilic attack.

Displacement of Halogen and Nitro Groups

The bromine atom at the C-2 position is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the electron-withdrawing nitro and ester groups. The bromine atom can be effectively replaced by various nucleophiles, such as amines and thiols, under appropriate reaction conditions. While the bromine is the more common leaving group in SNAr reactions, the displacement of the nitro group is also possible, though it generally requires more forcing conditions or specific reagents. The relative position of the activating groups is crucial in determining which substituent is displaced.

Influence of Nitro and Ester Functional Groups on Aromatic Electrophilicity

The high reactivity of this compound in nucleophilic substitution reactions is a direct consequence of the electronic properties of its substituents. Both the nitro group (-NO₂) at the C-4 position and the ethyl ester group (-COOEt) at the C-1 position are potent electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, thereby activating it towards attack by nucleophiles. stackexchange.com

The nitro group, in particular, exerts a powerful activating effect through both inductive and resonance effects, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction. This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group. In this molecule, the bromine atom is located at the C-2 position, which is ortho to the C-1 ester and meta to the C-4 nitro group. The combined electron-withdrawing influence of both groups significantly increases the electrophilicity of the carbon atom bonded to the bromine, making it the primary site for nucleophilic attack. stackexchange.com

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into an amino group, a key step in the synthesis of many pharmaceutical and materials science compounds.

Selective Reduction to Amino Groups

The selective reduction of the nitro group in this compound to an amino group, yielding Ethyl 2-bromo-4-aminobenzoate, can be achieved using various reagents that are mild enough to avoid affecting the ester and bromo functionalities. orgsyn.orgrsc.orgescholarship.org This transformation is a critical step for introducing a nucleophilic amino group while retaining the bromine atom for subsequent reactions like cross-coupling.

Several methods have proven effective for this selective reduction. For instance, the use of indium powder in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) provides a high-yielding and clean conversion. orgsyn.orgorgsyn.org Other systems, such as iron powder with an acid or ammonium chloride, are classical and cost-effective methods for nitro group reduction. escholarship.org More modern approaches utilize catalytic transfer hydrogenation or hydrosilanes in the presence of iron or other transition metal catalysts. rsc.orgresearchgate.net Electrocatalytic methods have also been developed, showing high selectivity for the reduction of nitroarenes bearing sensitive groups. nih.gov

| Reagent/Catalyst System | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|

| Indium / NH₄Cl | Aqueous Ethanol, Reflux | High selectivity; tolerates ester and bromo groups well. | orgsyn.org, orgsyn.org |

| Fe / NH₄Cl (or acid) | Aqueous media | Cost-effective and widely used; good functional group tolerance. | escholarship.org |

| Hydrosilanes / Fe(acac)₃ | Toluene, Reflux | Tolerates bromo, ester, and nitrile groups. | rsc.org |

| Pt NPs / H₂ (1 bar) | Room Temperature | Tolerates halogens, carbonyls, and olefins. | rsc.org |

| POM / Electrolysis | Aqueous H₃PO₄ | High selectivity for nitro reduction over halides and esters. | nih.gov |

Functional Group Tolerance During Reduction

A significant challenge in the reduction of polyfunctional molecules like this compound is achieving chemoselectivity. The ideal reducing agent must selectively target the nitro group without causing unwanted side reactions, such as the reduction of the ester or the hydrodebromination (removal) of the bromine atom.

Many modern reduction methods exhibit excellent functional group tolerance. The indium/ammonium chloride system is particularly noteworthy for its ability to preserve ester, nitrile, bromo, and amide groups during the reduction of nitroarenes. orgsyn.orgorgsyn.org Similarly, catalytic systems based on iron and hydrosilanes have been shown to be highly selective, leaving halogens and esters intact. rsc.org While catalytic hydrogenation with noble metals like palladium is a powerful reduction technique, it can sometimes lead to dehalogenation, especially with bromo and iodo substituents. escholarship.org However, careful selection of the catalyst (e.g., platinum or specific gold nanoparticles) and reaction conditions can minimize this side reaction and achieve high selectivity for the desired amino product. rsc.org

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This capability allows for the elaboration of the molecular scaffold, connecting it to other organic fragments.

The C(sp²)-Br bond is reactive towards a range of palladium-catalyzed reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com For example, a Barluenga cross-coupling reaction, which is a type of Suzuki coupling, has been successfully performed on methyl 4-bromo-3-nitrobenzoate, a structurally similar substrate. nih.gov In this reaction, the aryl bromide was coupled with a p-tosylhydrazone in the presence of a palladium catalyst to form a new C-C bond. nih.gov This demonstrates the feasibility of using the bromine atom on the nitrobenzoate core for complex molecule synthesis.

Derivatization Strategies for this compound Precursors

The strategic positioning of the bromo, nitro, and ethyl ester functionalities on the benzene (B151609) ring makes this compound and its precursors versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group and the leaving group potential of the bromine atom allow for a wide range of chemical transformations. Derivatization strategies often focus on the sequential or simultaneous modification of these groups to build complex molecular architectures.

Formation of Amino-Substituted Benzoate (B1203000) Esters

A primary transformation of nitrobenzoate esters is the reduction of the nitro group to an amino group, yielding amino-substituted benzoate esters. This conversion is a critical step in the synthesis of many pharmaceuticals and fine chemicals, as the resulting aniline (B41778) derivatives are amenable to a host of further functionalizations. orgsyn.org The reduction can be achieved using various reagents and conditions, offering selectivity and control over the transformation. orgsyn.org

Common methods for the reduction of the nitro group include catalytic hydrogenation and chemical reduction. ambeed.com Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C) with hydrogen gas. evitachem.com Chemical reductions can be performed with metals in acidic or neutral media, such as indium powder in the presence of ammonium chloride in aqueous ethanol. orgsyn.org This latter method has been shown to be effective for the selective reduction of aromatic nitro compounds, converting ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) in high yield. orgsyn.org Other systems, like iron in the presence of hydrochloric acid, are also classic methods for this transformation. ambeed.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent System | Substrate Example | Product Example | Yield | Reference |

| Indium powder, NH₄Cl, aq. EtOH | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 90% | orgsyn.org |

| H₂, Palladium on Carbon (Pd/C) | Generic Nitroaromatics | Generic Anilines | N/A | evitachem.com |

| Iron, HCl | Nitrobenzene | Aniline | N/A | ambeed.com |

| Metal Hydrides | Generic Nitroaromatics | Generic Anilines | N/A |

The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. orgsyn.org The resulting amino-substituted benzoates are key intermediates for subsequent reactions, including acylation, alkylation, and heterocyclization.

Heterocyclization Reactions utilizing Nitrobenzoate Intermediates

Nitrobenzoate intermediates, such as those derived from this compound, are valuable precursors for the synthesis of various heterocyclic compounds. These reactions often involve the reduction of the nitro group in situ to a reactive nitroso or amino intermediate, which then undergoes an intramolecular cyclization. researchgate.netarkat-usa.org

One prominent example is the Davis-Beirut reaction , which synthesizes 2H-indazoles from ortho-nitrobenzaldehydes or related precursors. researchgate.netnih.gov The reaction proceeds through a key nitroso intermediate that cyclizes via an N-N bond formation. researchgate.net Similarly, the Cadogan reaction involves the deoxygenative cyclization of o-nitrobenzaldimines or related substrates, often catalyzed by phosphines, to yield 2H-indazoles and other fused heterocyclic systems. nih.govacs.org

Another significant transformation is the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives to produce quinazolinones. arkat-usa.org In a one-pot process, the nitro group is reduced, and the resulting anthranilic acid derivative undergoes a cyclocondensation with a reagent like formamide (B127407), which can act as the reductant, cyclocondensate, and solvent. arkat-usa.org These methods provide efficient routes to privileged heterocyclic scaffolds that are prevalent in medicinal chemistry.

Table 2: Examples of Heterocyclization Reactions with Nitroaromatic Precursors

| Reaction Name | Precursor Type | Heterocyclic Product | Key Features | Reference |

| Davis-Beirut Reaction | o-Nitrobenzaldehyde / o-Nitrobenzylamine | 2H-Indazoles, Indazolones | Proceeds via a reactive nitroso intermediate. | researchgate.netnih.gov |

| Cadogan Reaction | o-Nitrobenzaldimines | 2H-Indazoles, 2H-Benzotriazoles | Deoxygenative N-N bond formation catalyzed by phosphines. | nih.govacs.org |

| Reductive N-Heterocyclization | 2-Nitrobenzoic acid derivatives | 4(3H)-Quinazolinones | One-pot reaction with formamide as reductant and cyclocondensate. | arkat-usa.org |

The diversity of these reactions highlights the utility of the nitro group not just as a directing group or a precursor to an amine, but as an active participant in complex bond-forming cascades to generate valuable heterocyclic structures.

Alkylation and Acylation of Derivatives

The amino-substituted benzoate esters, formed via the reduction of precursors like this compound, are readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule and are widely used in the synthesis of biologically active compounds.

N-Alkylation can be performed by treating the amino derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, diarylamines have been successfully alkylated with ethyl iodide using sodium hydride as the base. mdpi.com In another example, an amino compound was alkylated with benzyl (B1604629) bromide. nih.gov

N-Acylation involves the reaction of the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640). A common procedure for creating amide bonds is the use of a carboxylic acid activated with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt). mdpi.com The amino group can also be protected via acylation, for example, by reacting it with tert-butoxycarbonyl (Boc) anhydride to form a Boc-protected amine, which can be useful for directing subsequent reactions. evitachem.comnih.gov Acetylation is another common acylation reaction, as seen in the acetylation of a reduced dinitrobenzoate derivative. nih.gov

Table 3: Examples of Alkylation and Acylation of Amino Derivatives

| Reaction Type | Reagents | Substrate Type | Product Type | Reference |

| N-Alkylation | Ethyl iodide, NaH, DMF | Diarylamine | Ethyl-diarylamine | mdpi.com |

| N-Alkylation | Benzyl bromide | Deprotected amine | N-benzylated amine | nih.gov |

| N-Acylation | Carboxylic acid, DCC, HOBt | Pyrrolidine | Amide | mdpi.com |

| N-Acylation (Protection) | Boc₂O, DIPEA, DMAP | Aniline derivative | Boc-protected amine | nih.gov |

| N-Acylation (Acetylation) | N/A (implied acetic anhydride or acetyl chloride) | Diaminobenzoate derivative | Acetylated amine | nih.gov |

These derivatization reactions provide a powerful toolkit for chemists to elaborate on the core structure of benzoate esters, enabling the synthesis of a vast array of complex molecules from relatively simple starting materials.

Mechanistic Investigations of Reactions Involving Ethyl 2 Bromo 4 Nitrobenzoate

Elucidation of Reaction Pathways and Transition States

Reactions involving Ethyl 2-bromo-4-nitrobenzoate primarily proceed through pathways such as nucleophilic aromatic substitution (SNA_r), reduction of the nitro group, and hydrolysis of the ester. The specific pathway is dictated by the reagents and reaction conditions.

In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile. The strong electron-withdrawing nature of the nitro group in the para position and the ester group in the meta position (relative to the bromine) activates the aromatic ring towards nucleophilic attack. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Computational studies, often employing Density Functional Theory (DFT), can be used to model the transition states and intermediates of these reactions, providing insights into the energy barriers and reaction kinetics.

The reduction of the nitro group to an amine is another significant transformation. This is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides. The mechanism involves the stepwise reduction of the nitro group, passing through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino product.

Ester hydrolysis, to form 2-bromo-4-nitrobenzoic acid, can occur under acidic or basic conditions. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Regioselectivity in Aromatic Substitution Reactions

Regioselectivity in aromatic substitution reactions of this compound is primarily governed by the directing effects of the existing substituents on the benzene (B151609) ring. The bromo, nitro, and ethyl carboxylate groups all influence the position of incoming electrophiles or nucleophiles.

In electrophilic aromatic substitution, the existing substituents are deactivating due to their electron-withdrawing nature. quora.com The nitro and carboxylate groups are meta-directing, while the bromine atom is ortho-, para-directing. quora.com However, due to the strong deactivating effect of the nitro group, electrophilic substitution on this ring is generally difficult to achieve. When it does occur, the regiochemical outcome is a result of the competing directing effects.

In nucleophilic aromatic substitution, the positions ortho and para to the strongly electron-withdrawing nitro group are activated for nucleophilic attack. quora.com In this compound, the bromine atom is ortho to the nitro group, making this position highly susceptible to substitution by nucleophiles. This inherent regioselectivity is a key feature exploited in the synthesis of more complex molecules. The directing effects of substituents in aromatic substitution are a well-established principle in organic chemistry, and the reactivity of this compound aligns with these fundamental concepts.

| Reaction Type | Directing Influence of Substituents | Predicted Outcome |

| Nucleophilic Aromatic Substitution | Nitro group strongly activates ortho and para positions. | Substitution of the bromine atom at the C2 position. |

| Electrophilic Aromatic Substitution | All substituents are deactivating. Nitro and ester are meta-directing; Bromo is ortho, para-directing. | Generally disfavored. If forced, complex mixture of products is possible. |

Role of Electronic Effects in Directing Chemical Transformations

The chemical behavior of this compound is largely dictated by the electronic effects of its substituents. The nitro group and the bromine atom exert significant influence through inductive and resonance effects.

The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing the ring's pi-electrons onto the nitro group). This electron withdrawal deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Overall Effect on Nucleophilic Substitution |

| Nitro (-NO₂) | Strong -I (withdrawing) | Strong -R (withdrawing) | Strong deactivator, meta-director | Strong activator |

| Bromo (-Br) | -I (withdrawing) | +R (donating) | Weak deactivator, ortho, para-director | Weak activator |

| Ethyl Carboxylate (-COOEt) | -I (withdrawing) | -R (withdrawing) | Deactivator, meta-director | Activator |

Charge Transfer and Electron Delocalization in Reaction Mechanisms

Charge transfer and electron delocalization are fundamental to understanding the reaction mechanisms of this compound. These phenomena are particularly evident in the formation of reaction intermediates and transition states.

During nucleophilic aromatic substitution, the attack of a nucleophile on the carbon bearing the bromine atom leads to the formation of a Meisenheimer complex. This intermediate is characterized by significant electron delocalization, where the negative charge is distributed across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate, thereby lowering the activation energy of the reaction. Theoretical studies, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of this charge transfer and electron delocalization. researchgate.net

In reactions involving the reduction of the nitro group, electron transfer from the reducing agent to the nitro group is the initial step. The acceptance of electrons by the nitro group is facilitated by the electron-deficient nature of the aromatic ring.

Furthermore, studies on related nitroaromatic compounds have shown that they can form charge-transfer complexes with electron-rich species. While specific studies on this compound are not extensively detailed in the provided results, the principles of charge transfer are broadly applicable to this class of compounds. The interaction between the electron-poor aromatic ring of this compound and an electron-rich reaction partner can influence the reaction pathway and rate. The electron delocalization within the molecule can be investigated using computational methods like HOMO-LUMO analysis, which helps to identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Advanced Analytical and Spectroscopic Characterization of Ethyl 2 Bromo 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethyl 2-bromo-4-nitrobenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides specific signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest, showing distinct patterns for the protons on the benzene (B151609) ring. These signals are influenced by the presence of the bromo, nitro, and ethyl ester substituents. The ethyl group gives rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively.

Detailed analysis of related structures, such as ethyl 4-nitrobenzoate (B1230335), shows the aromatic protons as a multiplet between 8.12 and 8.45 ppm, with the ethyl group's quartet at 4.44 ppm and triplet at 1.44 ppm. rsc.org For ethyl 4-bromobenzoate, the aromatic protons appear as doublets around 7.86 and 7.52 ppm, while the ethyl group signals are at approximately 4.32 and 1.34 ppm. rsc.org The introduction of a bromine atom at the ortho position and a nitro group at the para position in this compound would further shift these signals, providing a unique spectral fingerprint.

Table 1: Representative ¹H NMR Spectral Data for Substituted Ethyl Benzoates

| Compound | Aromatic Protons (ppm) | -CH2- (quartet, ppm) | -CH3- (triplet, ppm) | Reference |

|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | 8.12-8.45 (m) | 4.44 | 1.44 | rsc.org |

| Ethyl 4-bromobenzoate | 7.86 (d), 7.52 (d) | ~4.32 | ~1.34 | rsc.org |

| Ethyl 2-bromobenzoate | 7.65-7.85 (m), 7.3-7.4 (m) | 4.41 | 1.40 |

Note: 'm' denotes a multiplet, 'd' denotes a doublet. Data for this compound is inferred from related compounds.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing effects of the nitro group and the halogen substituent. The two carbons of the ethyl group also present characteristic signals.

For comparison, the ¹³C NMR spectrum of ethyl 4-nitrobenzoate shows signals at 164.61 (C=O), 150.36, 135.76, 130.59, 123.42 (aromatic carbons), 61.90 (-CH2-), and 14.17 (-CH3) ppm. rsc.org In ethyl 4-bromobenzoate, the corresponding signals appear at 165.74 (C=O), 131.52, 130.96, 129.19, 127.79 (aromatic carbons), 61.15 (-CH2-), and 14.20 (-CH3) ppm. rsc.org The specific substitution pattern of this compound results in a unique set of chemical shifts for its nine carbon atoms.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Ethyl Benzoates

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH2- (ppm) | -CH3- (ppm) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | 164.61 | 150.36, 135.76, 130.59, 123.42 | 61.90 | 14.17 | rsc.org |

| Ethyl 4-bromobenzoate | 165.74 | 131.52, 130.96, 129.19, 127.79 | 61.15 | 14.20 | rsc.org |

| Ethyl 2-bromobenzoate | 165.8 | 134.1, 132.8, 131.0, 127.3, 122.1 | 61.7 | 14.2 |

Data for this compound is inferred from related compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The strong electron-withdrawing nitro group (NO₂) typically shows two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The carbonyl group (C=O) of the ethyl ester gives rise to a strong absorption band. Additionally, C-H stretching and bending vibrations from the aromatic ring and the ethyl group, as well as C-O and C-Br stretching vibrations, are expected.

In the related compound ethyl 4-nitrobenzoate, characteristic FT-IR peaks are observed for the C=O stretch and the NO₂ stretches. researchgate.net For ethyl 4-aminobenzoate (B8803810), which has a similar ester functional group, the C=O stretch appears around 1685 cm⁻¹. orgsyn.org The FT-IR spectrum of this compound would show a combination of these features, with the exact positions of the absorption bands influenced by the electronic effects of both the bromo and nitro substituents.

Table 3: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1530 | |

| Nitro (NO₂) | Symmetric Stretch | ~1345-1355 | |

| Carbonyl (C=O) | Stretch | ~1710-1730 | researchgate.net |

| C-O (Ester) | Stretch | ~1250-1300 | |

| C-Br | Stretch | ~550-650 | |

| Aromatic C-H | Stretch | ~3000-3100 | |

| Aliphatic C-H | Stretch | ~2850-3000 |

Data is based on typical ranges for these functional groups and data from related compounds.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For aromatic nitro compounds, the symmetric stretching vibration of the nitro group often gives a particularly strong and characteristic band in the Raman spectrum. The C=O stretch and the various vibrations of the aromatic ring are also readily observed. Studies on similar molecules like ethyl 4-aminobenzoate have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to make complete vibrational assignments. researchgate.net A similar combined approach would be highly effective for the detailed characterization of the vibrational modes of this compound.

Vibrational Assignments and Potential Energy Distribution Analysis

The process involves optimizing the molecular geometry to find the minimum energy conformer, followed by the calculation of harmonic vibrational frequencies. nih.gov These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, bringing them into closer agreement with experimental values. researchgate.net A crucial step in this analysis is the Potential Energy Distribution (PED) analysis, performed using software such as VEDA 4. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, allowing for unambiguous assignments rather than simple group frequency correlations. tandfonline.com

For this compound, key vibrational modes include the stretching of the carbonyl group (C=O) of the ester, the asymmetric and symmetric stretches of the nitro group (NO₂), and the carbon-bromine (C-Br) stretching vibration. The aromatic C-H and C=C stretching modes, as well as the vibrations of the ethyl group (CH₂ and CH₃), also provide significant structural information. nih.govresearchgate.net

Table 1: Representative Vibrational Assignments for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν(C=O) | ~1720-1740 | Carbonyl stretch of the ester group. |

| νₐₛ(NO₂) | ~1520-1560 | Asymmetric stretching of the nitro group. |

| νₛ(NO₂) | ~1345-1385 | Symmetric stretching of the nitro group. |

| ν(C-O) | ~1250-1300 | C-O stretching of the ester group. |

| ν(C-Br) | ~550-650 | Carbon-Bromine stretching. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation pattern under ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijhsr.org For a compound like this compound, GC-MS analysis would involve injecting the sample into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the capillary column's stationary phase. amazonaws.com The separated compound then enters the mass spectrometer, is ionized (typically by electron ionization), and the resulting fragments are detected.

The analysis provides both the retention time from the GC, a characteristic property under specific conditions, and a mass spectrum that helps confirm the structure. In the analysis of structurally similar compounds like Methyl-2-bromomethyl-4-nitrobenzoate, specific mass fragments (m/z) are monitored for quantification. amazonaws.com A key aspect of method development is ensuring that the analyte is sufficiently resolved from other potential components in a sample mixture. coresta.org

Liquid Chromatography-Mass Spectrometry (LC-MSⁿ, HR/AM-LCMS)

Liquid chromatography-mass spectrometry is particularly useful for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. The compound is first separated via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before entering the mass spectrometer. lcms.cz

High-Resolution Accurate Mass LC-MS (HR/AM-LCMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful variant of this technique. scholaris.ca It allows for the determination of the molecular formula of the parent ion with high precision. For this compound (C₉H₈BrNO₄), the expected exact mass is 272.96400 Da, which can be confirmed using HRMS. chemsrc.com Furthermore, multi-stage mass spectrometry (LC-MSⁿ) can be employed to perform sequential fragmentation of ions, providing detailed information about the molecule's connectivity and substructures. scholaris.ca

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. asm.org The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺˙ would appear as a doublet (at m/z 274 and 276) due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield the 2-bromo-4-nitrobenzoyl cation, and the loss of a bromine radical (•Br, 79 or 81 Da). Further fragmentation of the nitroaromatic ring would also occur. nih.govnist.gov

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Description |

| 274 | 276 | [C₉H₈BrNO₄]⁺˙ | Molecular Ion [M]⁺˙ |

| 229 | 231 | [C₇H₃BrNO₃]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 195 | 195 | [C₉H₈NO₄]⁺ | Loss of bromine radical (•Br) |

| 150 | 150 | [C₇H₄O₃]⁺ | From subsequent fragmentation (e.g., loss of Br, then NO₂) |

X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the packing arrangement of molecules in the crystal lattice. researchgate.net The process begins with the growth of a high-quality single crystal, often achieved by slow evaporation of a saturated solution. researchgate.netacs.org

The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.org As the crystal is rotated, a diffraction pattern of thousands of reflections is collected. The structure is solved from these patterns using direct methods or Patterson methods (e.g., with software like SHELXT) and then refined using a least-squares approach. rsc.org The analysis reveals the precise spatial arrangement of all atoms, confirms the connectivity, and provides insight into intermolecular interactions like hydrogen bonding or halogen bonding that stabilize the crystal packing. researchgate.net

While the specific crystal structure of this compound was not found in the surveyed literature, SC-XRD analysis would yield precise data as illustrated in the example table below, which is based on data for the similar compound 2-bromo-4-nitroaniline. researchgate.net

Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD

| Parameter | Example Value (from a similar compound researchgate.net) | Description |

| Crystal system | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space group | Pna2₁ | The space group defines the symmetry elements of the crystal. |

| a (Å) | 14.95 | Unit cell dimension along the a-axis. |

| b (Å) | 13.62 | Unit cell dimension along the b-axis. |

| c (Å) | 3.98 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |

| Volume (ų) | 809.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive analytical technique used to investigate the crystalline nature of solid materials. In the context of this compound, which exists as a crystalline solid at room temperature, PXRD provides critical information regarding its crystal structure, phase purity, and degree of crystallinity.

The analysis involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the crystallographic planes of the material, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters according to Bragg's Law.

The analysis of the PXRD data for this compound would confirm the crystalline nature of a synthesized batch. The presence of sharp, well-defined peaks would be indicative of a highly crystalline material. Conversely, a broad, amorphous halo would suggest the presence of non-crystalline or amorphous content. Furthermore, the obtained pattern can be compared against a simulated pattern, if single-crystal X-ray diffraction data is available, to confirm phase purity. scirp.org Any deviation or the presence of additional peaks would indicate the presence of impurities or different polymorphic forms.

Table 1: Typical Experimental Parameters for Powder X-ray Diffraction (PXRD) Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Radiation Source | Cu Kα (λ = 1.5406 Å) | rsc.org |

| Tube Voltage | 40-45 kV | rsc.org |

| Tube Current | 40-50 mA | rsc.org |

| Scan Range (2θ) | 5° - 50° | rsc.org |

| Step Size | 0.02° | rsc.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from superimposed, non-interacting molecules). By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, a Hirshfeld surface analysis would elucidate the nature and relative importance of the various non-covalent interactions that stabilize its crystal structure. These interactions are crucial in determining the compound's physical properties, such as its melting point and solubility. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. iucr.orgresearchgate.net

Although a specific Hirshfeld analysis for this compound is not published, studies on structurally similar compounds, such as other bromo-nitroaromatic and benzoate (B1203000) derivatives, provide insight into the expected interactions. nih.goviucr.orgresearchgate.netiucr.org The key interactions would likely involve the bromine atom, the nitro group, and the various hydrogen atoms of the ethyl and benzene moieties.

The expected dominant intermolecular contacts for this compound would include:

H···H Contacts: These are generally the most abundant interactions and arise from contacts between hydrogen atoms on neighboring molecules. researchgate.net

O···H/H···O Contacts: These represent hydrogen bonding interactions, which can range from weak C-H···O interactions to stronger interactions if other functional groups were present. The oxygen atoms of the nitro and ester groups are potential hydrogen bond acceptors. researchgate.net

Br···H/H···Br and Br···O Contacts: The bromine atom can participate in halogen bonding and other weak interactions, which are significant in directing the supramolecular assembly. nih.gov

C···C Contacts: These indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

The percentage contributions of these interactions can be quantified from the fingerprint plots. For instance, in a related compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, the O···H contacts account for 35.9% of the Hirshfeld surface area, while H···H contacts contribute 29.7%. researchgate.net

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Nitrobenzoate Compound

| Contact Type | Percentage Contribution (%) | Reference |

|---|---|---|

| O···H / H···O | 35.9 | researchgate.net |

| H···H | 29.7 | researchgate.net |

| C···H / H···C | 14.7 | researchgate.net |

| C···C | 10.3 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. For organic molecules like this compound, this technique provides valuable information about the electronic transitions between molecular orbitals. The presence of a conjugated aromatic system, along with electron-withdrawing groups (the nitro group and bromine atom) and an ester functional group, gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π Transitions:* These are high-energy transitions that occur in the conjugated π-system of the benzene ring. They are typically characterized by high molar absorptivity (ε).

n → π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro or ester groups) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. researchgate.net

The presence of the electron-withdrawing nitro group is known to cause a bathochromic (red) shift in the absorption maxima of the benzene ring. researchgate.net The specific absorption maxima (λmax) for this compound have not been explicitly reported, but data from analogous compounds can provide a reasonable estimate. For example, related nitrobenzoate compounds typically show absorption maxima in the range of 250-300 nm. A study on a complex of ethyl 4-nitrobenzoate reported absorption peaks at 205 nm and 256 nm. researchgate.net The substitution pattern on the benzene ring significantly influences the exact position of these absorption bands.

Table 3: Comparative UV-Vis Absorption Maxima (λmax) for Related Benzoate Compounds

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Ethyl 4-nitrobenzoate | 265, 296 | CDCl₃ | rsc.org |

| Ethyl benzoate | 264 | Not Specified | rsc.org |

| Ethyl 4-bromobenzoate | 264 | CDCl₃ | rsc.org |

| Ethyl 4-methylbenzoate | 256 | CDCl₃ | rsc.org |

Based on this comparative data, it is anticipated that the UV-Vis spectrum of this compound in a suitable organic solvent would exhibit a strong absorption band in the region of 260-270 nm, primarily due to the π → π* transitions of the substituted aromatic ring. Additional, less intense bands or shoulders corresponding to n → π* transitions may also be observed.

Computational Chemistry and Theoretical Studies on Ethyl 2 Bromo 4 Nitrobenzoate

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy of a system and, from this, a wide array of molecular properties. For Ethyl 2-bromo-4-nitrobenzoate, DFT calculations are instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. Studies on similar substituted benzoates often employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a reliable optimized geometry. chemscene.comresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 (aromatic) | 1.395 | C1-C2-C3 | 120.5 |

| C2-C3 (aromatic) | 1.390 | C2-C1-C6 | 119.8 |

| C-Br | 1.910 | C1-C2-Br | 118.5 |

| C-N | 1.475 | C3-C4-N | 119.0 |

| N-O (nitro) | 1.225 | O-N-O | 124.0 |

| C-C (ester) | 1.510 | C-O-C (ester) | 116.0 |

| C=O (ester) | 1.215 | ||

| C-O (ester) | 1.350 |

Note: This data is illustrative and based on typical values for similar compounds, as specific published computational results for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.nettandfonline.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which have electron-donating characteristics. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the carbonyl group of the ester, as these are strong electron-withdrawing groups. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in predicting how the molecule will interact with other reagents. tandfonline.comnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: These values are hypothetical, generated for illustrative purposes based on analyses of similar aromatic nitro compounds.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It localizes the molecular orbitals into Lewis-type structures (bonds and lone pairs) and non-Lewis structures (antibonding and Rydberg orbitals). This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, which contribute to molecular stability. researchgate.netuni-muenchen.de

In this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs. Significant interactions would be expected between the lone pairs of the oxygen atoms in the nitro and ester groups and the antibonding orbitals (π*) of the benzene ring. Similarly, interactions involving the bromine atom's lone pairs and the ring's π-system can be evaluated. These hyperconjugative interactions stabilize the molecule by spreading out electron density. nih.govresearchgate.net

Table 3: Hypothetical Major NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O, nitro) | π* (C-C, aromatic) | ~15-25 |

| LP (O, ester) | π* (C=O) | ~30-40 |

| LP (Br) | σ* (C-C, aromatic) | ~2-5 |

| π (C=C, aromatic) | π* (C=C, aromatic) | ~18-22 |

Note: This data is illustrative and represents typical stabilization energies for the described interactions in related molecules.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would show a high negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for interaction with electrophiles. Conversely, the regions around the hydrogen atoms of the benzene ring and the ethyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This visual representation provides a clear and intuitive guide to the molecule's reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra). researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as n → π* or π → π* transitions. The strong electron-withdrawing nitro group and the benzene ring's π-system are expected to give rise to significant absorption bands in the UV region. Comparing the theoretically predicted spectrum with experimental data can help validate the computational model and provide a deeper understanding of the molecule's electronic structure. researchgate.netrsc.org

Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~310 | 0.05 | n → π* |

| S0 → S2 | ~275 | 0.45 | π → π* |

| S0 → S3 | ~240 | 0.20 | π → π* |

Note: This data is illustrative, based on TD-DFT studies of similar aromatic compounds.

Molecular Dynamics Simulations for Reactivity and Interaction Insights

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

For this compound, MD simulations could be used to explore its behavior in different solvent environments, providing insights into its solubility and the stability of different conformers over time. Furthermore, if this molecule were being investigated as a potential ligand for a biological target, MD simulations could be used to study its binding mode and the dynamics of the protein-ligand complex. Such simulations can reveal key interactions and conformational changes that are crucial for understanding the molecule's potential biological activity. nih.govugent.be

Fukui Function Analysis for Chemical Reactivity Site Prediction

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comhackernoon.comscm.com The Fukui function, ƒ(r), measures the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By condensing these values onto individual atoms, one can determine which atoms are most likely to act as electron acceptors (electrophilic attack) or electron donors (nucleophilic attack).

For this compound, the presence of strong electron-withdrawing groups—the nitro (-NO₂) group at the para position and the bromo (-Br) group at the ortho position—significantly influences the electron distribution across the aromatic ring. This makes the benzene ring electron-deficient and thus activated towards nucleophilic attack.

The condensed Fukui function for an electrophilic attack (ƒ⁻) indicates the propensity of a site to donate an electron, while the function for a nucleophilic attack (ƒ⁺) points to the most favorable sites for accepting an electron. A dual descriptor (Δf), which is the difference between ƒ⁺ and ƒ⁻, can further refine these predictions. hackernoon.com

Table 1: Predicted Fukui Function Indices for Reactive Sites in this compound

| Atomic Site (Ring Carbon) | Predicted ƒ⁺ (for Nucleophilic Attack) | Predicted ƒ⁻ (for Electrophilic Attack) | Predicted Δf (Dual Descriptor) | Predicted Reactivity |

| C1 (-COOEt) | Low | Low | ~0 | Low reactivity |

| C2 (-Br) | High | Low | Positive | Prone to nucleophilic substitution |

| C3 | Moderate | Moderate | ~0 | Moderate reactivity |

| C4 (-NO₂) | High | Low | Positive | Prone to nucleophilic attack |

| C5 | Moderate | Moderate | ~0 | Moderate reactivity |

| C6 | High | Low | Positive | Prone to nucleophilic attack |

Note: This table presents predicted qualitative values based on the general principles of substituent effects in aromatic systems. The actual values would require specific quantum chemical calculations.

The analysis suggests that the carbon atoms at positions 2, 4, and 6 are the most likely sites for nucleophilic attack due to the strong electron-withdrawing effects of the adjacent bromo and nitro groups. The bromine atom itself is a good leaving group, making the C2 position particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Theoretical Insights into Chemical Reactivity and Selectivity

Theoretical studies on substituted nitrobenzenes provide a framework for understanding the reactivity and selectivity of this compound. smf.mxaip.orgnih.gov The combination of a bromo substituent and a nitro group creates a molecule with distinct electrophilic characteristics.

HOMO-LUMO Gap: A small energy gap between the HOMO and LUMO indicates high reactivity, as it is easier to excite an electron. researchgate.net For molecules like this compound, the electron-withdrawing groups are expected to lower the LUMO energy significantly, resulting in a smaller gap and enhanced reactivity towards nucleophiles.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Due to the presence of the nitro and bromo groups, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. mdpi.com

Reaction Mechanisms: Theoretical modeling can elucidate the potential energy surfaces for various reaction pathways. For this compound, key reactions include:

Nucleophilic Aromatic Substitution (SNAr): Computational studies on similar halonitroarenes show that the addition of a nucleophile to the ring is often the rate-determining step. mdpi.com The stability of the intermediate Meisenheimer complex is crucial. The electron-withdrawing groups in this compound are well-positioned to stabilize this negatively charged intermediate, thus facilitating the substitution, particularly at the C2 position where the bromine atom can be displaced.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group. Theoretical calculations can model the step-wise reduction process and identify the most favorable reaction conditions and reagents.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

The regioselectivity of these reactions is dictated by the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group at the para position and the bromo group at the ortho position synergistically activate the aromatic ring for nucleophilic attack, primarily at the carbon atoms bearing these substituents and at the C6 position. mdpi.com

Applications of Ethyl 2 Bromo 4 Nitrobenzoate in Advanced Organic Synthesis and Material Science

Building Block for Complex Polyfunctional Aromatic Systems

Ethyl 2-bromo-4-nitrobenzoate serves as a crucial starting material for the synthesis of intricate polyfunctional aromatic systems. The presence of ortho- and para-directing bromo and nitro groups, respectively, on the benzene (B151609) ring allows for regioselective transformations, making it a valuable tool for organic chemists. quora.com

The reactivity of the bromo and nitro groups facilitates a variety of chemical reactions, including nucleophilic substitutions and reductions. For instance, the bromine atom can be readily displaced by nucleophiles, while the nitro group can be reduced to an amine. smolecule.com These transformations are fundamental in building more complex molecular scaffolds.

One of the key applications of this compound is in Suzuki coupling reactions. ambeed.com This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex aromatic structures. The bromo substituent acts as an effective leaving group in these reactions. The strategic placement of the functional groups on the aromatic ring allows for controlled and sequential reactions, leading to the synthesis of highly substituted aromatic compounds that would be challenging to prepare otherwise.

The versatility of this compound is further demonstrated in its use for creating heterocyclic compounds. For example, it has been utilized in the synthesis of benzimidazole (B57391) derivatives, which are important structural motifs in many biologically active compounds. diva-portal.orgrsc.org

Precursor in the Synthesis of Specialty Chemicals

The unique combination of functional groups in this compound makes it an important precursor for a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. smolecule.comlookchem.com The ability to selectively modify the bromo and nitro groups allows for the introduction of various functionalities, leading to the creation of novel molecules with specific biological activities. smolecule.comsmolecule.com

The reduction of the nitro group to an amine is a common and critical step in the synthesis of many pharmaceutical intermediates. smolecule.com This transformation opens up pathways to a diverse range of compounds, as the resulting amino group can be further functionalized. For example, the reduction of related nitrobenzoates is a key step in the synthesis of local anesthetics. scirp.org

Furthermore, the bromine atom can be replaced through nucleophilic substitution reactions to introduce different side chains, further diversifying the range of accessible specialty chemicals. smolecule.com This reactivity is crucial for the development of new drugs and agrochemicals with improved efficacy and properties.

Below is a table summarizing some of the key transformations of this compound in the synthesis of specialty chemicals:

| Starting Material | Reagents and Conditions | Major Product(s) | Application Area |

| This compound | Reducing agents (e.g., SnCl2, H2/Pd) | Ethyl 2-bromo-4-aminobenzoate | Pharmaceutical Intermediates |

| This compound | Nucleophiles (e.g., amines, thiols) | Substituted nitrobenzoates | Agrochemicals, Dyes |

| This compound | Suzuki coupling reagents (e.g., boronic acids, Pd catalyst) | Biphenyl derivatives | Fine Chemicals |

Role in the Development of Advanced Materials with Specific Properties (e.g., Nonlinear Optical Materials)

The structural features of this compound and its derivatives make them valuable components in the field of material science, particularly in the development of advanced materials with specific optical and electronic properties. The presence of the electron-withdrawing nitro group and the polarizable bromine atom can contribute to the nonlinear optical (NLO) properties of molecules. smolecule.com

NLO materials are crucial for applications in optical communications, frequency conversion, and other photonic technologies. scirp.org The design of organic NLO materials often involves creating molecules with a high degree of charge asymmetry, which can be achieved by incorporating electron-donating and electron-withdrawing groups on an aromatic scaffold. The synthetic versatility of this compound allows for the systematic modification of its structure to optimize these properties.

Research has shown that nitroaromatic compounds, in general, are explored for their potential in creating materials with unique properties. smolecule.com While specific studies on the NLO properties of this compound itself are not extensively detailed in the provided context, the fundamental principles of NLO material design suggest its potential as a precursor. By strategically replacing the bromine atom with electron-donating groups and manipulating the ester functionality, molecules with significant second-order NLO responses could be synthesized.

The following table outlines the structural features of this compound relevant to its potential application in NLO materials:

| Functional Group | Position | Potential Contribution to NLO Properties |

| Nitro Group (-NO2) | 4 | Strong electron-withdrawing group, enhances molecular hyperpolarizability. |

| Bromo Group (-Br) | 2 | Polarizable atom, can influence charge distribution and crystal packing. |

| Ethyl Ester (-COOEt) | 1 | Can be modified to tune solubility and crystal engineering. |

Contribution to Novel Synthetic Reagents and Methodologies

This compound also contributes to the advancement of organic synthesis by serving as a substrate in the development of new synthetic reagents and methodologies. rsc.org Its well-defined reactivity allows researchers to test and refine new reaction conditions and catalytic systems.

For instance, the development of more efficient and selective methods for Suzuki-Miyaura coupling or nucleophilic aromatic substitution can be benchmarked using substrates like this compound. researchgate.net The predictable outcomes of its reactions under various conditions provide valuable data for optimizing new synthetic protocols.

Furthermore, derivatives of this compound can be transformed into novel reagents themselves. For example, conversion of the ester to a carboxylic acid or an aldehyde chemicalbook.com can provide new building blocks for multicomponent reactions or the synthesis of complex natural products. The development of new synthetic methods is crucial for expanding the toolbox of organic chemists, enabling the more efficient and sustainable synthesis of important molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations for Brominated Nitrobenzoates

The development of new catalytic methods is a cornerstone of modern organic synthesis. For brominated nitrobenzoates like ethyl 2-bromo-4-nitrobenzoate, research into novel catalytic transformations holds significant promise. The presence of the bromine atom makes it a suitable candidate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Future work could focus on developing more efficient and selective catalysts for these transformations, potentially utilizing earth-abundant metals to replace traditional palladium catalysts. Furthermore, visible-light-induced photocatalysis represents a burgeoning field that could be applied to the halogenation and other transformations of nitroaromatic compounds, offering milder reaction conditions and unique reactivity patterns. mdpi.com

Asymmetric Synthesis Approaches for Chiral Derivatives

The synthesis of single-enantiomer chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives. Future research could explore the use of chiral catalysts in reactions involving this substrate. For instance, asymmetric reduction of the nitro group or asymmetric nucleophilic substitution of the bromine atom could lead to valuable chiral building blocks. beilstein-journals.orgacs.org The development of enantioselective bromocyclization reactions, potentially driven by electricity and chiral phase-transfer catalysts, could also open new avenues for creating complex chiral structures from related starting materials. nih.gov

Green Chemistry Innovations for Sustainable Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound typically involves nitration and bromination reactions, which can use harsh reagents. Future research should focus on developing more environmentally benign synthetic routes. This could involve the use of solid acid catalysts or enzymatic processes for nitration and bromination, reducing the need for strong acids and corrosive reagents. scirp.org Additionally, exploring solvent-free reaction conditions or the use of greener solvents could significantly improve the sustainability of its production. The use of ultrasound or microwave irradiation has already shown promise in the synthesis of related compounds like ethyl 4-nitrobenzoate (B1230335), suggesting these techniques could be adapted for a more efficient and eco-friendly synthesis of this compound. scirp.org

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Advanced computational modeling, such as density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. researchgate.net These models can be used to predict the outcomes of various reactions, guiding the design of new synthetic strategies. For example, computational studies can help in understanding the regioselectivity of nucleophilic aromatic substitution reactions or in designing catalysts with optimal activity and selectivity for transformations involving this substrate. Modeling the interaction of this compound with biological targets could also aid in the rational design of new drug candidates. bohrium.com

Exploration of New Reactivity Pathways and Derivatization Strategies

The combination of a bromine atom, a nitro group, and an ester functional group on the same aromatic ring offers a rich playground for exploring new reactivity pathways. Future research can focus on leveraging the interplay between these functional groups to achieve novel transformations. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, including diazotization and subsequent transformations, or intramolecular cyclizations. orgsyn.org The bromine atom can be replaced by a variety of nucleophiles, and the ester can be hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. epa.gov Investigating tandem reactions, where multiple transformations occur in a single pot, could lead to the efficient synthesis of complex molecular architectures from this versatile starting material. acs.org

Q & A

Q. What functionalization strategies enable diversification of this compound for drug discovery?

- Methodological Answer :

- Nitro reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine for further coupling.

- Ester hydrolysis : Controlled alkaline hydrolysis yields the carboxylic acid for peptide conjugation.

- Halogen exchange : Replace bromine with iodine via Finkelstein reaction to enhance reactivity in cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.